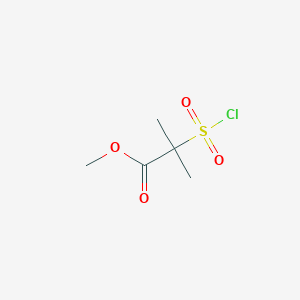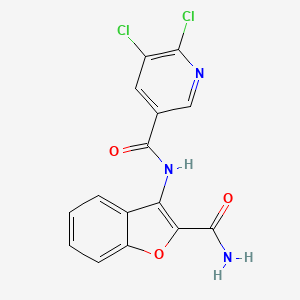
3-Iodo-1,4-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis and structural characterization of pyrazole derivatives, including those with 3-Iodo-1,4-dimethyl-1H-pyrazole, offer insights into their diverse applications.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H7IN2 . The InChI code for this compound is 1S/C5H7IN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 .Chemical Reactions Analysis
The incorporation of this compound into heterocyclic compounds has been explored for its antioxidant and antimicrobial potential.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 222.03 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Catalytic Activities and Complex Formation
Research has demonstrated the potential of pyrazole-based compounds in catalysis, particularly in the formation of pyrazole-based remote N-heterocyclic carbene (NHC) complexes. A study by Han, Lee, and Huynh (2009) on palladium(II) pyrazolin-4-ylidenes showed that substituent effects on 4-iodopyrazolium salts significantly influence the formation and catalytic activities of these complexes in Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions. The geometric and connectivity variations of these complexes underscore the substituent's role in catalytic efficiency, presenting 3-Iodo-1,4-dimethyl-1H-pyrazole derivatives as versatile catalysts in organic synthesis (Han, Lee, & Huynh, 2009).
Antioxidant and Antimicrobial Properties
The incorporation of this compound into heterocyclic compounds has been explored for its antioxidant and antimicrobial potential. Kaddouri et al. (2020) synthesized novel heterocyclic compounds featuring pyrazole, demonstrating promising antioxidant activities through DPPH scavenging assay. The design and synthesis process, leveraging the condensation reaction between 1,3-thiazole or aminopyridine derivatives with 1H-pyrazole, highlighted the structural-activity relationship contributing to their antioxidant potential (Kaddouri et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural characterization of pyrazole derivatives, including those with this compound, offer insights into their diverse applications. For example, the study by Potapov, Khlebnikov, and Vasilevskii (2006) on the synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments presented a methodology for developing oligomeric compounds with potential applications in material science and organic electronics. The process involved iodination and polycondensation reactions, showcasing the versatility of pyrazole derivatives in constructing complex molecular structures (Potapov, Khlebnikov, & Vasilevskii, 2006).
Electrosynthesis
Electrosynthesis of 4-iodo-substituted pyrazoles, including derivatives of this compound, has been explored as a novel method for the iodination of pyrazole precursors. This approach, demonstrated by Lyalin, Petrosyan, and Ugrak (2010), utilized galvanostatic electrolysis in aqueous solutions of KI, highlighting an efficient pathway for modifying pyrazole compounds for further research applications. The efficiency of this process varied with the electronic nature of the substituents, presenting a versatile method for synthesizing 4-iodo derivatives of pyrazoles (Lyalin, Petrosyan, & Ugrak, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . The hazard statements associated with this compound are H315 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
3-iodo-1,4-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLEICJWIZWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1395443-04-5 |
Source


|
| Record name | 3-iodo-1,4-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2724850.png)
![N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2724852.png)

![N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2724856.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2724857.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2724858.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2724859.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2724862.png)
![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)
![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)